molecular formula C7H5BrFNO2 B3011184 4-Amino-2-bromo-3-fluorobenzoic acid CAS No. 1696166-92-3

4-Amino-2-bromo-3-fluorobenzoic acid

Cat. No.: B3011184
CAS No.: 1696166-92-3
M. Wt: 234.024
InChI Key: XHESDCFUAUDFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-bromo-3-fluorobenzoic acid can be synthesized through several methodsThe reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of base and aryl halides.

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Nitrobenzoic acids.

    Reduction Products: Primary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Amino-2-bromo-3-fluorobenzoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and labeling agents.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

4-Amino-2-bromo-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and organic compounds that require precise functional group placement .

Properties

IUPAC Name

4-amino-2-bromo-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHESDCFUAUDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.